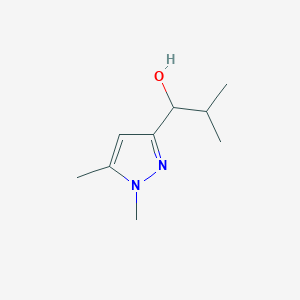

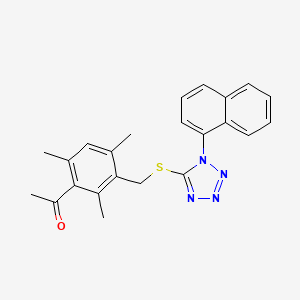

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

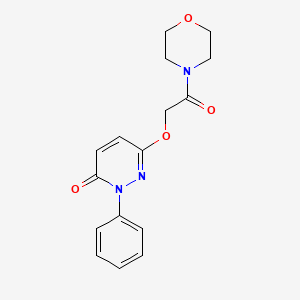

The compound “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” were not found, related compounds have been synthesized. For example, a novel β-ketoenol-pyrazole has been synthesized and its structure was confirmed by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various methods such as X-ray diffraction and DFT studies . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” would depend on its specific structure. For example, a related compound, “(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine”, has a molecular formula of C6H11N3 and an average mass of 125.172 Da .

Aplicaciones Científicas De Investigación

Antipsychotic Potential

One of the notable applications of compounds closely related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol includes their exploration as potential antipsychotic agents. A study highlights the synthesis and pharmacological evaluation of a series of compounds where the hydroxy and imine functionalities were considered as isosteric replacements for amino and ketone groups of a previously studied series. This research discovered compounds that, unlike traditional antipsychotics, did not bind to D2 dopamine receptors in vitro but demonstrated antipsychotic-like profiles in behavioral animal tests without causing ataxia or dystonic movements, indicating a novel pathway for antipsychotic action without the typical extrapyramidal side effects (Wise et al., 1987).

Corrosion Inhibition

Another significant area of application is in the field of corrosion inhibition. Research on bipyrazole derivatives, including structures similar to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, has demonstrated potential activity as corrosion inhibitors. Theoretical studies using density functional theory (DFT) elucidated the inhibition efficiencies and reactive sites of these compounds, showing promising results in protecting metals against corrosion, which is critical in extending the life span of metallic structures in various industries (Wang et al., 2006).

Anticancer Activity

Furthermore, derivatives of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol have been investigated for their potential anticancer properties. A study on the design and synthesis of compounds as inhibitors for a specific antigen identified in prostate cancer revealed promising in vitro and in vivo activity, presenting a new avenue for the development of anticancer drugs (Nakao et al., 2014).

Ligand Chemistry and Material Science

In ligand chemistry and material science, compounds with the pyrazole ring have been utilized to create novel ligands and complexes for various applications. Studies have shown their potential in forming uncommon chelates with metals such as copper, zinc, and cobalt, opening possibilities for new materials with unique properties (Schuitema et al., 2001).

Synthesis and Characterization of New Compounds

The synthesis and characterization of new compounds involving pyrazole derivatives have led to the discovery of molecules with a variety of applications, including the development of new synthetic methodologies, understanding reaction mechanisms, and exploring the physicochemical properties of these compounds for further scientific applications (Potapov et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-6(2)9(12)8-5-7(3)11(4)10-8/h5-6,9,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTMBNWGDMLQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)